Cas no 4640-44-2 (3-aminocyclobutan-1-ol)

3-aminocyclobutan-1-ol structure
3-aminocyclobutan-1-ol structure
商品名:3-aminocyclobutan-1-ol
CAS番号:4640-44-2
MF:C4H9NO
メガワット:87.1204
MDL:MFCD09027510
CID:1015959
PubChem ID:45789889

3-aminocyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-Aminocyclobutanol
    • Cyclobutanol, 3-amino-
    • 3-Aminocyclobutanol hydrochloride
    • Cyclobutanol, 3-amino
    • 3-aminocyclobutanol(SALTDATA: FREE)
    • trans-3-Aminocyclobutanol
    • cis-3-Aminocyclobutanol
    • 3-aminocyclobutan-1-ol
    • (CIS)-3-Aminocyclobutanol
    • (trans)-3-aMinocyclobutanol
    • cis-3-Aminocyclobutan-1-ol
    • (1R,3R)-3-aminocyclobutanol
    • trans-3-Aminocyclobutan-1-ol
    • 3-Amino-cyclobutanol
    • 3-Aminocyclobutan-1-ol HCl
    • Cyclobutanol, 3-amino-,cis-
    • Cyclobutanol, 3-amino-, cis-
    • AMCB00047
    • JLUZCHOYSPEHES-UHFFFAOYSA-N
    • (1r,3r)-3-aminocyclobutan-1-ol
    • BCP1651
    • A851178
    • AM807001
    • AKOS015919763
    • PB14636
    • AM807002
    • (1s,3s)-3-aminocyclobutanol hydrochloride
    • AKOS006290574
    • trans-3-Aminocyclobutanol;cis-3-Aminocyclobutanol
    • BCP16510
    • PB10634
    • A872265
    • EN300-307593
    • SY039961
    • AKOS006290572
    • PB17577
    • AM20070615
    • DB-070729
    • CS-W020372
    • (1S,3S)-3-AMINOCYCLOBUTAN-1-OL
    • EN300-94851
    • 1036260-45-3
    • MFCD09027510
    • 1036260-43-1
    • 4640-44-2
    • CS-0183121
    • MFCD09029039
    • CS-0047791
    • SY016148
    • trans-3-Amino-cyclobutanol
    • BCP32152
    • EN300-97850
    • A848344
    • PS-20192
    • AS-57119
    • MFCD09029034
    • cis-3-Amino-cyclobutanol
    • MDL: MFCD09027510
    • インチ: 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
    • InChIKey: JLUZCHOYSPEHES-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 123.04500
  • どういたいしつりょう: 87.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 49.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • 密度みつど: 1.153
  • ふってん: 158 ºC
  • フラッシュポイント: 49 ºC
  • PSA: 46.25000
  • LogP: 0.97070

3-aminocyclobutan-1-ol セキュリティ情報

  • 危険物輸送番号:1760
  • 包装グループ:
  • 危険レベル:8

3-aminocyclobutan-1-ol 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-aminocyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
L13650-1G
3-Aminocyclobutan-1-ol
4640-44-2 97%
1G
$170 2023-09-15
eNovation Chemicals LLC
D494616-1G
3-aminocyclobutan-1-ol
4640-44-2 97%
1g
$95 2024-05-23
eNovation Chemicals LLC
Y1123469-5g
3-Amino-cyclobutanol
4640-44-2 95%
5g
$1115 2024-07-28
Enamine
EN300-94851-5.0g
3-aminocyclobutan-1-ol
4640-44-2 95.0%
5.0g
$226.0 2025-03-21
Apollo Scientific
OR317063-250mg
3-Aminocyclobutanol
4640-44-2 97%
250mg
£90.00 2025-02-19
eNovation Chemicals LLC
D911327-5g
3-Aminocyclobutanol
4640-44-2 95%
5g
$260 2024-07-20
Ambeed
A362731-250mg
3-Aminocyclobutanol
4640-44-2 96%
250mg
$39.0 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A43800-5g
3-Aminocyclobutanol
4640-44-2 96%
5g
¥1495.0 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RY525-200mg
3-aminocyclobutan-1-ol
4640-44-2 96%
200mg
469.0CNY 2021-08-05
Chemenu
CM108034-1g
3-aminocyclobutan-1-ol
4640-44-2 95+%
1g
$240 2021-08-06

3-aminocyclobutan-1-ol 合成方法

3-aminocyclobutan-1-ol 関連文献

3-aminocyclobutan-1-olに関する追加情報

3-Aminocyclobutan-1-ol (CAS No. 4640-44-2): A Comprehensive Overview

3-Aminocyclobutan-1-ol, also known by its CAS registry number 4640-44-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its cyclobutane ring and the presence of both an amino group (-NH2) and a hydroxyl group (-OH), has garnered attention due to its unique chemical properties and potential for use in drug discovery, materials science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its importance in modern chemical research.

The molecular structure of 3-aminocyclobutan-1-ol is intriguing due to the strained cyclobutane ring, which imparts distinct electronic and steric properties. The proximity of the amino and hydroxyl groups on the ring creates opportunities for intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and stability. Researchers have recently explored the impact of these interactions on the compound's behavior in different chemical environments, leading to novel insights into its potential applications.

One of the most promising areas of research involving 3-aminocyclobutan-1-ol is its role in drug design. The compound's ability to act as a chiral building block has made it valuable in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing complex natural product analogs, which are critical for understanding biological pathways and developing new therapeutic agents. Its small size and rigid structure make it particularly suitable for applications requiring precise molecular control.

In addition to its role in drug discovery, 3-Aminocyclobutan-1-ol has found applications in materials science. Its ability to participate in various types of bonding, including covalent and non-covalent interactions, has led to its use in designing advanced materials such as polymers and self-assembled monolayers. Recent research has focused on optimizing its incorporation into polymer systems to enhance mechanical properties and functional versatility.

The synthesis of 3-Aminocyclobutan-1-ol has also been a topic of considerable interest. Traditional methods involve multi-step processes that often require harsh conditions or expensive reagents. However, recent advancements have introduced more efficient routes, leveraging catalytic asymmetric synthesis and green chemistry principles. These improvements not only enhance the scalability of production but also align with growing demands for sustainable chemical practices.

From a mechanistic standpoint, the reactivity of 3-Aminocyclobutan-1-ol is influenced by the inherent strain of the cyclobutane ring. This strain can be harnessed to drive various types of reactions, including cycloadditions, ring-opening reactions, and nucleophilic substitutions. Researchers have exploited these properties to develop innovative synthetic pathways for constructing complex molecules with high precision.

Furthermore, the compound's ability to act as a chiral auxiliary has been extensively studied. By incorporating 3-Aminocyclobutan-1-ol into larger molecular frameworks, chemists can induce asymmetry in otherwise symmetric systems. This capability is particularly valuable in asymmetric catalysis, where precise control over stereochemistry is essential for achieving desired product outcomes.

In terms of spectroscopic characterization, recent studies have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the compound's structural details. These analyses have provided critical insights into its conformational preferences and intermolecular interactions, further enhancing our understanding of its chemical behavior.

The biological activity of 3-Aminocyclobutan-1-ol has also been a focal point of research. Preclinical studies suggest that it may exhibit potential as an antimicrobial or anticancer agent due to its ability to modulate key cellular pathways. While more extensive testing is required to confirm these findings, initial results are promising and warrant further investigation.

Looking ahead, the continued exploration of 3-Aminocyclobutan-1 ol's properties is expected to yield even more groundbreaking applications. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial development. As researchers delve deeper into its chemistry, new opportunities for innovation will undoubtedly emerge.

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Amadis Chemical Company Limited
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